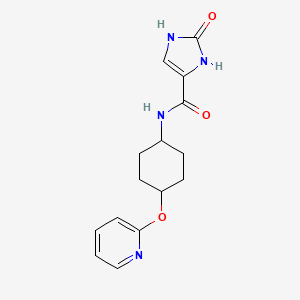
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step reaction sequence. One common method involves the initial preparation of the cyclohexyl group, which is subsequently reacted with pyridin-2-ol in the presence of a suitable base to form the pyridin-2-yloxy intermediate. This intermediate is then coupled with an imidazole-4-carboxamide derivative under optimized reaction conditions, such as controlled temperature and pH, to yield the target compound.
Industrial Production Methods: : Industrial-scale production may involve similar steps but optimized for larger quantities. This includes precise control of reaction parameters, use of high-purity reagents, and implementation of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : The compound "2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide" can undergo various reactions, including:
Oxidation: : Can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : May be reduced using agents like lithium aluminum hydride.
Substitution: : Capable of nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases/acids for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the desired reaction pathway.
Major Products: : Major products formed from these reactions depend on the specific pathway. For example, oxidation might yield more oxidized derivatives, while substitution might result in new functionalized molecules with altered properties.
Scientific Research Applications: : This compound holds significant interest in various research fields:
Chemistry: : Investigated for its reactivity and potential as a synthetic intermediate.
Biology: : Studied for its potential interactions with biological macromolecules and effects on cellular processes.
Medicine: : Explored as a potential therapeutic agent due to its unique structural features, which may confer specific biological activities.
Industry: : Used in the development of specialized chemicals and materials with tailored properties.
Mechanism of Action: : The precise mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets Generally, it can bind to certain enzymes or receptors, influencing their activity and altering biochemical pathways
Comparison with Similar Compounds
Similar Compounds: : Other compounds with related structures include derivatives of imidazole, cyclohexyl, and pyridine.
Uniqueness: : The combination of these structural elements in "2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide" imparts unique properties, such as specific reactivity patterns and potential biological activities, distinguishing it from similar molecules.
There you have it. Got any other compounds in mind?
Properties
IUPAC Name |
2-oxo-N-(4-pyridin-2-yloxycyclohexyl)-1,3-dihydroimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-14(12-9-17-15(21)19-12)18-10-4-6-11(7-5-10)22-13-3-1-2-8-16-13/h1-3,8-11H,4-7H2,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICGVKPQQJFKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNC(=O)N2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














